![molecular formula C8H8ClN3O B1464469 1-(2-Azidoethoxy)-4-chlorobenzene CAS No. 1247811-97-7](/img/structure/B1464469.png)
1-(2-Azidoethoxy)-4-chlorobenzene
Overview
Description
The compound “1-Azido-2-(2-azidoethoxy)ethane” has a molecular formula of C4H8N6O and an average mass of 156.146 Da . It’s important to note that this is not the exact compound you asked for, but it has a similar structure.
Synthesis Analysis
While specific synthesis information for “1-(2-Azidoethoxy)-4-chlorobenzene” was not found, there are general procedures for synthesizing similar compounds. For instance, the synthesis of tosylated polyethylenglycol-monomethylether involves the use of polyethylenglycol monomethylether, p-toluenesulfonyl chloride, and triethylamine in acetonitrile .Molecular Structure Analysis
The molecular structure of “1-Azido-2-(2-azidoethoxy)ethane” can be found on various chemical databases . Again, this is not the exact compound you asked for, but it has a similar structure.Chemical Reactions Analysis
The copper-catalyzed azide–alkyne cycloaddition (CuAAC) is a classic bioorthogonal reaction routinely used to modify azides or alkynes that have been introduced into biomolecules .Scientific Research Applications
Synthesis of Primary Amines
1-(2-Azidoethoxy)-4-chlorobenzene can serve as a -NH2-synthon, allowing the preparation of primary amines . This is a significant application as primary amines are fundamental building blocks in organic chemistry and are used in a wide range of chemical reactions.
Preparation of Amine PEG
This compound is used to prepare amine PEG . Polyethylene glycol (PEG) is a versatile polymer that is used in a variety of fields including medical, pharmaceutical, and chemical research.
Derivatization of Natural Compounds
The compound has been used in the derivatization of the natural compound celastrol . This derivative is connected to a PEG azide moiety through an amide linkage . The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC .
Drug Discovery
The synthesized compound from the derivatization of celastrol has been used in drug discovery . Computational investigations were conducted to forecast the binding mode between the synthesized compound and sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA), a known target for the development of novel therapeutics for rheumatoid arthritis .
Pharmacokinetic Properties Prediction
The drug-likeness of the synthesized compound was assessed by predicting its pharmacokinetic properties . This is crucial in the early stages of drug development to determine the likelihood of a compound being successfully developed into a drug.
Molecular Docking
The compound has been used in molecular docking studies . This is a key method in structural molecular biology and computer-assisted drug design.
Future Directions
properties
IUPAC Name |
1-(2-azidoethoxy)-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNBKTYVZYEXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN=[N+]=[N-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethoxy)-4-chlorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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